methyl 3-({[(4-ethoxyphenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-[[2-(4-ethoxyanilino)-2-oxoethyl]-methylsulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S2/c1-4-29-15-11-9-14(10-12-15)22-18(24)13-23(2)31(26,27)20-16-7-5-6-8-17(16)30-19(20)21(25)28-3/h5-12H,4,13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEVFPGSVYDDMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN(C)S(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[(4-ethoxyphenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with an isocyanate derivative.
Attachment of the Ethoxyphenyl Moiety: The ethoxyphenyl group is attached through a nucleophilic substitution reaction.
Final Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[(4-ethoxyphenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the benzothiophene core and the ethoxyphenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-({[(4-ethoxyphenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-({[(4-ethoxyphenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The compound shares a benzothiophene core with sulfamoyl and ester functionalities, common in its analogs. Key differences lie in substituent groups on the phenyl ring and ester moieties. Below is a comparative analysis:
Table 1: Structural and Molecular Properties of Analogs
Research Findings and Implications
Physicochemical Properties
- Solubility : Ethyl esters (e.g., CAS 932520-41-7) generally exhibit higher solubility in organic solvents than methyl esters (e.g., CAS 899977-35-6) . The target compound’s ethoxy group may further reduce aqueous solubility.
- Thermal Stability: Limited data exist, but sulfamoyl-linked benzothiophenes typically decompose above 200°C.
Biological Activity
Methyl 3-({[(4-ethoxyphenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a benzothiophene core, which is known for its diverse biological activities. The presence of the ethoxyphenyl group and sulfamoyl moiety contributes to its pharmacological profile. Its molecular formula is C19H24N2O4S, and it has a molecular weight of 372.47 g/mol.
Antitumor Activity
Recent studies have indicated that derivatives of benzothiophene exhibit significant antitumor properties. For instance, compounds similar to this compound have shown inhibitory effects on cancer cell lines, including breast and lung cancer cells. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest in cancerous cells .
Urokinase-Type Plasminogen Activator (uPA) Inhibition
A related class of compounds has demonstrated selective inhibition of uPA, an important target in cancer metastasis. The most potent inhibitors in this category have IC50 values ranging from 70 to 320 nM . While specific data on this compound is limited, its structural similarity suggests potential uPA inhibitory activity.
Antimicrobial Properties
Compounds containing sulfamoyl groups are known for their antimicrobial properties. Research indicates that sulfamoyl derivatives can inhibit bacterial growth by interfering with folate synthesis pathways . This suggests that this compound may also exhibit antimicrobial effects.
Study 1: Antitumor Efficacy
In a study examining the antitumor efficacy of related benzothiophene derivatives, researchers found that certain modifications led to enhanced cytotoxicity against various cancer cell lines. The study utilized both in vitro assays and in vivo models to assess tumor growth inhibition. Results showed a significant reduction in tumor size when treated with these compounds compared to controls .
Study 2: Urokinase Inhibition
Another investigation focused on the synthesis and evaluation of benzothiophene derivatives as uPA inhibitors. The study reported that specific structural features were crucial for enhancing inhibitory activity. While direct testing on this compound was not conducted, the findings suggest promising avenues for further research into its potential as a uPA inhibitor .
Research Findings Summary Table
| Study | Focus | Findings | IC50 Values |
|---|---|---|---|
| Study 1 | Antitumor Efficacy | Significant tumor size reduction | Not specified |
| Study 2 | Urokinase Inhibition | Enhanced inhibitory activity with modifications | 70 - 320 nM |
Q & A
Q. What are the optimized synthetic pathways for methyl 3-({[(4-ethoxyphenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the benzothiophene core, followed by sulfamoylation and carbamoylation. Key steps include:
- Core Formation : Cyclization of thiophenol derivatives via Ullmann coupling or Friedel-Crafts acylation .
- Sulfamoylation : Introduction of the sulfamoyl group using sulfamoyl chloride under controlled pH (e.g., 7–8) to avoid side reactions .
- Carbamoylation : Coupling with 4-ethoxyphenyl carbamoyl methyl groups using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Purity (>95%) is achieved via HPLC with reverse-phase C18 columns or column chromatography using silica gel (eluent: ethyl acetate/hexane gradient). Confirm purity via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) and mass spectrometry (e.g., ESI-MS for molecular ion detection) .
Q. How can the structural and electronic properties of this compound be characterized?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., benzothiophene ring planarity, sulfamoyl group geometry) .
- Spectroscopy :
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl sulfamoyl at C3, ethoxyphenyl carbamoyl). Key signals include δ 1.4 ppm (ethoxy CH₃) and δ 3.8 ppm (SO₂N-CH₃) .
- IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfonamide S=O vibrations (~1350 cm⁻¹) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict HOMO/LUMO energies and electrostatic potential maps .
Q. What analytical methods are recommended for assessing stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies :
- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (typically >200°C for benzothiophene derivatives) .
- Photostability : Expose to UV light (λ = 254 nm) and quantify degradation products using LC-MS .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound’s sulfamoyl and carbamoyl groups be elucidated?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., nucleophilic substitution at sulfamoyl groups) .
- Trapping Intermediates : Use in-situ IR or cryo-ESI-MS to capture transient species (e.g., sulfonyl nitrenes during carbamoylation) .
- DFT-Based Mechanistic Studies : Map potential energy surfaces for key reactions (e.g., hydrolysis of the carbamate group) .
Q. What strategies are effective for evaluating its bioactivity and target selectivity in vitro?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., JAK2) or proteases using fluorescence-based substrates (e.g., FRET peptides) .
- Cellular Uptake Studies : Use confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled derivatives) to track intracellular localization .
- Target Deconvolution : Apply thermal proteome profiling (TPP) or DARTS to identify protein targets in lysates .
Q. How can environmental fate and ecotoxicological impacts be modeled for this compound?
- Methodological Answer :
- Environmental Persistence : Use EPI Suite to predict biodegradation (e.g., BIOWIN scores) and bioaccumulation (log Kow >3 suggests moderate bioaccumulation) .
- Aquatic Toxicity : Conduct Daphnia magna acute toxicity tests (48-hour LC₅₀) and algal growth inhibition assays (OECD 201) .
- Metabolite Identification : Expose to liver microsomes (e.g., rat S9 fractions) and analyze metabolites via LC-QTOF-MS .
Q. How should contradictory data in experimental results (e.g., variable bioactivity across studies) be addressed?
- Methodological Answer :
- Meta-Analysis Framework : Apply PRISMA guidelines to systematically review experimental conditions (e.g., cell lines, assay protocols) .
- Sensitivity Analysis : Use factorial design (e.g., 2³ designs) to isolate variables (e.g., solvent polarity, incubation time) affecting bioactivity .
- Cross-Validation : Compare in vitro results with in silico predictions (e.g., molecular docking vs. MD simulations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
